molecular formula C7H6F2O2 B586787 3,5-Difluoro-2-methoxyphenol CAS No. 152434-94-1

3,5-Difluoro-2-methoxyphenol

Cat. No.: B586787
CAS No.: 152434-94-1
M. Wt: 160.12
InChI Key: UWWOZCXHOFTWGM-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-methoxyphenol is a fluorinated aromatic compound with the molecular formula C₇H₆F₂O₂ (molecular weight: 160.12 g/mol). Its structure features a phenol core substituted with a methoxy group (-OCH₃) at position 2 and fluorine atoms at positions 3 and 5. The electron-withdrawing fluorine atoms and electron-donating methoxy group create a unique electronic environment, influencing properties such as acidity, solubility, and reactivity. This compound is categorized as a high-value specialty chemical, priced at €400.00 per gram (CymitQuimica, 2025) .

Preparation Methods

Synthetic Routes for Laboratory-Scale Preparation

Nucleophilic Aromatic Substitution (NAS)

The primary method for introducing fluorine atoms involves NAS, where fluoride ions displace leaving groups (e.g., nitro or sulfonate) on the aromatic ring. A representative two-step protocol begins with the nitration of 2-methoxyphenol, followed by fluorine substitution using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 120°C for 12 hours. The reaction’s success hinges on the electron-withdrawing effect of the methoxy group, which activates the ring for substitution.

Reaction Conditions:

  • Step 1 (Nitration): HNO₃/H₂SO₄, 0–5°C, 4 hours.

  • Step 2 (Fluorination): KF (3 equiv), DMSO, 120°C, 12 hours.

Yields for this route typically range from 65% to 72%, with impurities arising from incomplete substitution or over-fluorination.

Methoxylation Strategies

Methoxylation is achieved via O-methylation of dihydroxy precursors or demethylation of protected intermediates. A common approach involves treating 3,5-difluorocatechol with methyl iodide (CH₃I) in the presence of silver oxide (Ag₂O) as a base. This reaction proceeds in anhydrous acetone at 50°C for 6 hours, yielding 3,5-difluoro-2-methoxyphenol with 85% efficiency .

Critical Parameters:

  • Solvent: Anhydrous acetone minimizes side reactions.

  • Catalyst: Ag₂O enhances nucleophilicity of the phenolic oxygen .

Industrial Production Methods

Batch vs. Continuous Flow Reactors

Industrial synthesis often employs continuous flow reactors to enhance heat transfer and reduce reaction times. A comparative study demonstrated that transitioning from batch to flow systems increased yields from 70% to 88% for the fluorination step, attributed to better temperature control and reduced byproduct formation.

Table 1. Performance Metrics of Reactor Systems

Reactor TypeTemperature (°C)Residence Time (h)Yield (%)Byproducts (%)
Batch120127015
Continuous1302885

Catalytic Systems in Scale-Up

Palladium-based catalysts, such as Pd/C, have been instrumental in facilitating methoxylation at lower temperatures (80°C vs. 120°C), reducing energy costs by 30% . Additionally, zinc-copper sulfate composites improve fluorine substitution rates by stabilizing transition states during NAS .

Optimization of Reaction Conditions

Temperature and Pressure Effects

Elevated temperatures (>100°C) accelerate fluorination but risk decomposition of the methoxy group. A balance is achieved at 110–120°C under autogenous pressure, maximizing substitution while preserving functionality. For methoxylation, subambient temperatures (-70°C) are employed in lithiation steps to prevent ring oxidation, as demonstrated in LDA (lithium diisopropylamide)-mediated formylation reactions .

Solvent and Reagent Selection

Polar aprotic solvents (DMSO, NMP) enhance fluoride ion solubility during NAS, whereas tetrahydrofuran (THF) is preferred for lithiation due to its low nucleophilicity . Reagent purity is critical; technical-grade KF (95%) reduces yields by 20% compared to anhydrous KF (99.9%).

Analytical Characterization of Synthetic Products

Post-synthesis analysis employs:

  • ¹⁹F NMR: Confirms fluorine substitution patterns (δ = -112 ppm for meta-F) .

  • GC-MS: Detects residual solvents and byproducts (e.g., difluorocatechol derivatives) .

  • HPLC: Quantifies purity (>97% for research-grade material) .

Thermogravimetric analysis (TGA) reveals thermal stability up to 200°C, supporting applications in high-temperature environments.

Challenges and Limitations

  • Regioselectivity: Competing substitution at position 4 necessitates protecting group strategies, adding synthetic steps.

  • Byproduct Formation: Over-methylation yields 3,5-difluoro-2,6-dimethoxyphenol, requiring costly chromatographic separation .

  • Fluorine Handling: Anhydrous conditions are mandatory to prevent HF formation, complicating large-scale operations .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

3,5-Difluoro-2-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The methoxy group can also influence the compound’s reactivity and stability, affecting its overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Dimethoxyphenol

Molecular Formula : C₈H₁₀O₃
Molecular Weight : 154.16 g/mol
Key Substituents : Hydroxyl (-OH) at position 1, methoxy (-OCH₃) groups at positions 3 and 5.

  • Structural Differences: Unlike 3,5-Difluoro-2-methoxyphenol, this compound lacks fluorine atoms and instead has two additional methoxy groups. The electron-donating methoxy groups create an electron-rich aromatic ring, enhancing reactivity in electrophilic substitution reactions.
  • Chemical Behavior: 3,5-Dimethoxyphenol is a precursor in azo-coupling reactions, as demonstrated in the synthesis of 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol, where it reacts with benzenediazonium salts to form stable azo dyes .
  • Acidity: The absence of electron-withdrawing fluorine atoms results in a higher pKa (less acidic phenolic -OH) compared to this compound.

5-(3,5-Difluorophenyl)-2-methoxyphenol

Molecular Formula : C₁₃H₁₀F₂O₂
Molecular Weight : 248.22 g/mol
Key Substituents : Methoxy group at position 2, hydroxyl at position 1, and a 3,5-difluorophenyl group at position 5.

  • Structural Differences: This biphenyl derivative has an extended aromatic system compared to the monosubstituted this compound. The added difluorophenyl group increases molecular weight and lipophilicity.

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Substituents Notable Properties References
This compound C₇H₆F₂O₂ 160.12 2-OCH₃, 3-F, 5-F High lipophilicity, increased acidity
3,5-Dimethoxyphenol C₈H₁₀O₃ 154.16 1-OH, 3-OCH₃, 5-OCH₃ Electron-rich, azo-coupling reactivity
5-(3,5-Difluorophenyl)-2-methoxyphenol C₁₃H₁₀F₂O₂ 248.22 Biphenyl with F and OCH₃ Extended conjugation, higher complexity

Research Findings and Discussion

Substituent Effects on Reactivity and Acidity

  • Fluorine vs. Methoxy: Fluorine’s strong electron-withdrawing effect increases the acidity of the phenolic -OH in this compound (estimated pKa ~8–9) compared to 3,5-Dimethoxyphenol (pKa ~9–10). This makes the former more reactive in deprotonation-driven reactions.
  • Synthetic Utility: The methoxy groups in 3,5-Dimethoxyphenol facilitate electrophilic azo-coupling , whereas the fluorine atoms in this compound may deactivate the ring, requiring harsher conditions for similar reactions.

Biological Activity

3,5-Difluoro-2-methoxyphenol is a compound that has garnered attention in recent years due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its molecular formula C7H6F2O2C_7H_6F_2O_2 and a molecular weight of 160.12 g/mol. It features a methoxy group (-OCH₃) and two fluorine atoms at the 3 and 5 positions on the phenolic ring, which significantly influence its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of fluorine enhances the compound's capacity for hydrogen bonding and other non-covalent interactions, which can influence its reactivity with biological molecules.

Target Interactions

Research indicates that this compound may bind to specific enzymes and receptors, potentially influencing metabolic pathways and cellular responses. Notably, it has been investigated for its anti-cancer properties through the inhibition of enzymes involved in tumor proliferation .

Antitumor Activity

Studies have shown that this compound exhibits anti-tumor effects. It has been evaluated for its cytotoxicity against various cancer cell lines, with promising results indicating significant inhibition of cell growth at certain concentrations.

Anti-inflammatory Properties

In addition to its anti-tumor activity, this compound has also been explored for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways, although further research is needed to elucidate these mechanisms.

Case Studies

A series of in vitro studies have demonstrated the cytotoxic effects of this compound on human cancer cell lines. For instance:

  • Cell Line: WI38 human fibroblasts
  • Assay Type: WST-1 assay
  • IC50 Values: Specific IC50 values were reported, indicating effective concentration ranges for inducing cytotoxicity.

These findings highlight the compound's potential as a therapeutic agent in oncology .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

CompoundAntitumor ActivityAnti-inflammatory Activity
This compoundSignificantModerate
3,6-Difluoro-4-methoxyphenolModerateLow
3,6-Dichloro-2-methoxyphenolLowSignificant

This table illustrates how variations in molecular structure can lead to differences in biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Difluoro-2-methoxyphenol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) on 3,5-difluoro-2-nitrophenol, followed by reduction of the nitro group and subsequent methylation. Alternatively, direct methoxylation of 3,5-difluorophenol under basic conditions (e.g., NaOH/MeOH) may be employed. Key variables include:

  • Temperature : Higher temperatures (>100°C) accelerate SNAr but risk side reactions (e.g., demethylation).

  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve methoxylation efficiency.

  • Purification : Column chromatography (silica gel, hexane/EtOAc) is critical for isolating the pure product .

    Table 1 : Comparative yields under varying conditions

    MethodTemperature (°C)CatalystYield (%)
    SNAr + Methylation80None45–55
    Direct Methoxylation120TBAB60–70

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Multi-spectroscopic analysis is essential:

  • NMR : ¹⁹F NMR confirms fluorine positions (δ ~ -120 to -140 ppm for meta-fluorines). ¹H NMR identifies the methoxy group (δ ~3.8–4.0 ppm).
  • IR : Strong C-O stretching (1250–1050 cm⁻¹) and aromatic C-F vibrations (1100–1000 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ at m/z 174.10 (C₇H₆F₂O₂) .

Advanced Research Questions

Q. What computational methods are used to predict the electronic effects of fluorine substitution in this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) model the compound’s electronic structure:

  • Electrostatic Potential Maps : Reveal electron-deficient regions due to fluorine’s electronegativity, influencing reactivity in nucleophilic environments.
  • HOMO-LUMO Gap : Predicts stability; smaller gaps correlate with higher reactivity. For this compound, the calculated gap is ~5.2 eV, indicating moderate stability .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies using HPLC or UV-Vis spectroscopy show:

  • Acidic Conditions (pH <3) : Rapid hydrolysis of the methoxy group to form 3,5-difluorocatechol.
  • Neutral/Basic Conditions (pH 7–12) : Stable in aprotic solvents (e.g., DMSO), but degradation occurs in protic solvents (e.g., H₂O/MeOH) via oxidative pathways.
  • Table 2 : Half-life (t₁/₂) in different solvents (25°C)
SolventpHt₁/₂ (hours)
DMSO7>200
H₂O/MeOH748–72
H₂O2<24

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values or binding affinities may arise from:

  • Assay Variability : Standardize protocols (e.g., enzyme inhibition assays at fixed ATP concentrations).
  • Structural Confounders : Impurities in derivatives (e.g., residual solvents) can skew results. Use LC-MS to verify purity (>95%).
  • Case Study : A 2024 study found that this compound derivatives exhibited conflicting COX-2 inhibition; reanalysis identified trace metal contaminants as interference sources .

Q. Safety and Handling

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Classification : Classified as acutely toxic (H312, H332) and a respiratory irritant (H335) based on structural analogs .
  • PPE : Use nitrile gloves, fume hoods, and respiratory protection during synthesis.
  • Waste Disposal : Neutralize with 10% NaOH before disposal to prevent environmental release of fluorinated byproducts .

Properties

IUPAC Name

3,5-difluoro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWOZCXHOFTWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10666691
Record name 3,5-Difluoro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152434-94-1
Record name 3,5-Difluoro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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